molecular formula C13H10F3NO2 B6368802 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine CAS No. 1261940-42-4

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine

Cat. No.: B6368802
CAS No.: 1261940-42-4
M. Wt: 269.22 g/mol
InChI Key: YEOLZERMKUYXEY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group at the second position and a methoxy-trifluoromethylphenyl group at the fifth position on the pyridine ring. It is known for its applications in various fields such as catalysis, drug design, molecular recognition, and natural product synthesis .

Preparation Methods

The synthesis of 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-chloropyridine with 4-methoxy-3-trifluoromethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in catalysis.

    Biology: It serves as a molecular probe in biological studies to understand enzyme functions and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl and methoxy-trifluoromethylphenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine include:

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-4-2-8(6-10(11)13(14,15)16)9-3-5-12(18)17-7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOLZERMKUYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683219
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-42-4
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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